1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one 1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one
Brand Name: Vulcanchem
CAS No.: 1316224-47-1
VCID: VC2697487
InChI: InChI=1S/C14H20ClN3O/c1-14(2,3)13(19)18-8-4-5-10(9-18)11-12(15)17-7-6-16-11/h6-7,10H,4-5,8-9H2,1-3H3
SMILES: CC(C)(C)C(=O)N1CCCC(C1)C2=NC=CN=C2Cl
Molecular Formula: C14H20ClN3O
Molecular Weight: 281.78 g/mol

1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one

CAS No.: 1316224-47-1

Cat. No.: VC2697487

Molecular Formula: C14H20ClN3O

Molecular Weight: 281.78 g/mol

* For research use only. Not for human or veterinary use.

1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one - 1316224-47-1

Specification

CAS No. 1316224-47-1
Molecular Formula C14H20ClN3O
Molecular Weight 281.78 g/mol
IUPAC Name 1-[3-(3-chloropyrazin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one
Standard InChI InChI=1S/C14H20ClN3O/c1-14(2,3)13(19)18-8-4-5-10(9-18)11-12(15)17-7-6-16-11/h6-7,10H,4-5,8-9H2,1-3H3
Standard InChI Key PTXGFTGZWARKHX-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)N1CCCC(C1)C2=NC=CN=C2Cl
Canonical SMILES CC(C)(C)C(=O)N1CCCC(C1)C2=NC=CN=C2Cl

Introduction

Chemical Structure and Identification

Basic Identification Parameters

1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic organic compound with several distinctive structural features. The compound is identified by specific chemical parameters that allow for its precise characterization in scientific literature and databases.

ParameterValue
IUPAC Name1-[3-(3-chloropyrazin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one
Molecular FormulaC14H20ClN3O
Molecular Weight273.78 g/mol
CAS Number1316224-47-1
InChIInChI=1S/C14H20ClN3O/c1-14(2,3)13(19)18-8-4-5-10(9-18)11-12(15)17-7-6-16-11/h6-7,10H,4-5,8-9H2,1-3H3
InChI KeyPTXGFTGZWARKHX-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)C(=O)N1CCCC(C1)C2=NC=CN=C2Cl

The compound is characterized by three main structural components that define its chemical properties and potential biological activities: a chloropyrazine heterocyclic ring, a piperidine ring, and a dimethylpropanone moiety. These structural elements contribute to the compound's diverse reactivity profile and potential applications in pharmaceutical research.

Structural Features

The molecular structure of 1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one consists of several distinct functional groups that contribute to its chemical behavior. The piperidine ring provides a nitrogen-containing six-membered heterocycle that serves as a scaffold connecting the other functional groups. This piperidine moiety is substituted at the 3-position with a chloropyrazine group, which adds a nitrogen-rich aromatic heterocycle to the structure.

The chlorine substituent at the 3-position of the pyrazine ring introduces an electronegative element that can influence both the electronic distribution within the molecule and its potential for interactions with biological targets. The dimethylpropanone group attached to the piperidine nitrogen introduces a ketone functionality flanked by a tertiary carbon bearing two methyl groups, creating a sterically hindered region of the molecule.

The arrangement of these structural elements results in a molecule with diverse functional sites capable of participating in various types of chemical interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic associations.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one typically involves a multi-step process that requires careful control of reaction conditions and purification techniques. The synthetic pathway generally follows several key stages that address the formation of each major structural component.

The chloropyrazine ring is typically synthesized through chlorination of pyrazine using appropriate chlorinating agents such as thionyl chloride or phosphorus pentachloride. This process introduces the chlorine atom at the desired position of the pyrazine ring. The piperidine component is often prepared through hydrogenation of pyridine or through cyclization of appropriate linear precursors containing amino and carbonyl functionalities.

Coupling of the chloropyrazine and piperidine rings typically occurs through nucleophilic substitution reactions. This step requires careful control of reaction conditions, often utilizing a suitable base such as sodium hydride or potassium carbonate to facilitate the coupling process. The dimethylpropanone moiety is generally introduced through acylation of the piperidine nitrogen using appropriate acylating agents derived from tertiary carboxylic acids.

Industrial Production Methods

Industrial production of 1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one follows similar synthetic routes but employs scaled-up processes with enhanced efficiency and automation. Industrial production typically utilizes continuous flow reactors and automated systems that ensure consistent yield and purity of the final product.

Quality control measures in industrial settings include advanced analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques ensure that the manufactured compound meets specified standards of purity and structural integrity before being utilized in further applications or research.

Chemical Reactivity

Reaction Profiles

1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one demonstrates diverse chemical reactivity due to its multiple functional groups. The compound can participate in various types of chemical transformations, including oxidation, reduction, and substitution reactions, depending on the reagents and conditions employed.

Oxidation reactions typically target the ketone functionality, resulting in the formation of corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate in acidic or basic media, which can oxidize the ketone group to yield carboxylic acid derivatives.

Reduction reactions predominantly affect the ketone group, converting it to secondary alcohols. Typical reducing agents include lithium aluminum hydride in dry ether or sodium borohydride in methanol, which selectively reduce the carbonyl functionality while preserving other structural elements of the molecule.

Substitution Reactions

The chlorine substituent on the pyrazine ring presents an excellent leaving group for nucleophilic aromatic substitution reactions. These reactions can lead to the formation of various substituted derivatives with potentially altered biological activities. Common nucleophiles employed in such reactions include amines, thiols, and alkoxides, which can replace the chlorine atom to yield amino, thio, or alkoxy derivatives, respectively.

Reaction TypeReagentsConditionsMajor Products
OxidationKMnO4Acidic or basic mediumCarboxylic acids
ReductionLiAlH4 or NaBH4Dry ether or methanolSecondary alcohols
Nucleophilic SubstitutionNH3, RSH, RONaAprotic solvents, heatAmino, thio, or alkoxy derivatives

Biological Activity

Antimicrobial Properties

Preliminary studies suggest that 1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one may exhibit moderate antimicrobial activity against various bacterial strains. The mechanism of action potentially involves inhibition of cell wall synthesis or disruption of membrane integrity, leading to bacterial cell death.

The compound's structural features, particularly the chloropyrazine ring, may enable interactions with components of bacterial cells, such as membrane proteins or enzymes involved in essential cellular processes. These interactions could interfere with bacterial growth and replication, contributing to the compound's antimicrobial effects.

Neuropharmacological Effects

The piperidine structure in 1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one suggests potential neuropharmacological effects. Compounds with similar structures have been reported to act on neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

This structural feature implies that the compound may influence mood disorders or neurodegenerative conditions through modulation of neurotransmitter levels or receptor interactions. Further research is needed to elucidate the specific neurological targets and effects of this compound.

Structure-Activity Relationships

Key Structural Determinants of Activity

The chloropyrazine ring serves as a key pharmacophore in 1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one, potentially contributing to its biological activities through specific interactions with target proteins. The chlorine substituent may enhance binding affinity through halogen bonding or by influencing the electronic distribution within the molecule.

The piperidine ring provides conformational flexibility and a basic nitrogen atom that can participate in hydrogen bonding or ionic interactions with acidic residues in target proteins. The dimethylpropanone moiety introduces steric bulk that may influence the compound's binding specificity and metabolism.

Applications and Research Directions

Current Applications

1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one serves as a valuable building block in organic synthesis, enabling the creation of more complex molecules with potential applications in medicinal chemistry and materials science. Its diverse functional groups provide multiple sites for further chemical modifications, allowing researchers to develop libraries of structurally related compounds with varied properties.

In medicinal chemistry, the compound and its derivatives are being investigated for their potential therapeutic applications, particularly in the development of new antimicrobial and anticancer agents. The unique structural features of this compound make it a promising candidate for structure-based drug design efforts aimed at addressing unmet medical needs.

Future Research Directions

Future research on 1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one may focus on several key areas:

  • Development of more efficient synthetic routes to facilitate large-scale production and structural modifications.

  • Comprehensive evaluation of biological activities through in vitro and in vivo studies to identify specific therapeutic applications.

  • Structure-activity relationship studies to optimize desired biological effects while minimizing potential side effects.

  • Investigation of potential synergistic effects when combined with established therapeutic agents.

  • Exploration of novel delivery systems to enhance bioavailability and target specificity.

These research directions could significantly expand our understanding of this compound's properties and potential applications in various fields, from medicinal chemistry to materials science.

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